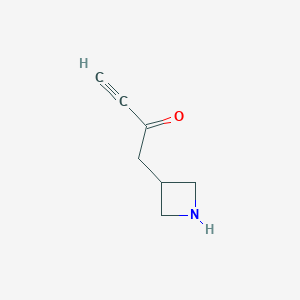
1-(Azetidin-3-yl)but-3-yn-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-3-yl)but-3-yn-2-one is a heterocyclic compound containing an azetidine ring fused with a butynone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)but-3-yn-2-one typically involves the following steps:
Starting Material Preparation: The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
1-(Azetidin-3-yl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
科学研究应用
1-(Azetidin-3-yl)but-3-yn-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-(Azetidin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The butynone moiety may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Azetidin-2-one: A structurally similar compound with a different substitution pattern.
3-(Prop-1-en-2-yl)azetidin-2-one: Another related compound with a prop-1-en-2-yl group instead of the but-3-yn-2-one moiety.
Uniqueness
1-(Azetidin-3-yl)but-3-yn-2-one is unique due to its combination of the azetidine ring and the butynone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
生物活性
1-(Azetidin-3-yl)but-3-yn-2-one is a compound characterized by its unique azetidine ring structure combined with a butynone moiety. This structural configuration contributes to its potential biological activities, particularly in modulating receptor functions and exhibiting anticancer properties.
Chemical Structure and Properties
The compound features:
- Azetidine Ring : A four-membered saturated heterocycle that enhances reactivity.
- Butynone Moiety : An alkynyl functionality that increases the compound's interaction potential with biological targets.
The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and cyclization reactions, which are essential for developing derivatives with enhanced biological activity.
Biological Activities
Research indicates that this compound and its analogs exhibit significant biological activities:
-
Modulation of Receptor Functions :
- Similar compounds have been studied for their ability to modulate the CCR6 receptor, which plays a role in inflammatory and autoimmune diseases.
- Interaction studies suggest selective binding to certain receptors or enzymes, influencing their activity.
-
Anticancer Properties :
- Compounds in this class have demonstrated activity against various cancer cell lines, potentially by interfering with cellular signaling pathways.
- The azetidine structure may enhance the selectivity and potency of these compounds against cancer cells while minimizing effects on normal cells.
The mechanism of action involves:
- Interaction with Enzymes and Receptors : The azetidine ring can interact with various molecular targets, leading to modulation of biological pathways.
- Signal Transduction Inhibition : By inhibiting specific kinases involved in cell growth and survival, these compounds may offer therapeutic benefits for treating cancers and inflammatory diseases .
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound exhibits potent inhibitory effects on cancer cell proliferation. For example:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancerous).
- Results : Significant inhibition of MDA-MB-231 proliferation was observed with an IC50 value of approximately 0.126 μM, indicating high potency compared to non-cancerous controls .
Case Study 2: Inflammatory Response Modulation
Research on azetidine derivatives has highlighted their potential in treating inflammatory conditions by modulating immune responses:
- Mechanism : Compounds were shown to inhibit cytokine release from immune cells, suggesting a role in managing autoimmune diseases .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of related compounds compared to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Azetidin-2-yl)butan-2-one | Azetidine ring with a butanone group | Different position of carbonyl |
| 1-(Pyrrolidin-3-yl)butan-2-one | Pyrrolidine ring instead of azetidine | Enhanced stability due to larger ring |
| 6-[5-(Azetidin-2-yloxy)pyridin]hexanone | Contains an additional pyridine ring | Potentially different receptor interactions |
These comparisons illustrate the distinct pharmacological properties that arise from the specific combination of azetidine and alkyne functionalities present in this compound.
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
1-(azetidin-3-yl)but-3-yn-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)3-6-4-8-5-6/h1,6,8H,3-5H2 |
InChI 键 |
XTJUVOHTSRBSGF-UHFFFAOYSA-N |
规范 SMILES |
C#CC(=O)CC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















